
5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole, also known as BFT-Pyrazole, is a small molecule that has been studied for its potential applications in the fields of biochemistry and physiology. BFT-Pyrazole is a heterocyclic compound, meaning it is composed of two or more different types of atoms, and is composed of a five-membered ring with two nitrogen and three carbon atoms, with a bromine, fluorine, and trifluoromethyl substituent. This compound is of particular interest due to its potential use as a research tool in the fields of biochemistry, physiology, and medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is not yet fully understood. However, it is believed that 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole acts through several different mechanisms. It is believed that 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is able to interact with proteins and enzymes, and is able to inhibit certain enzymes. Additionally, 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is thought to be able to modulate the activity of certain receptors and ion channels. Finally, 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is thought to be able to act as an anti-cancer agent, as well as an anti-inflammatory and analgesic drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole are not yet fully understood. However, studies have shown that 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is able to interact with proteins and enzymes, and is able to inhibit certain enzymes. Additionally, 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to be able to modulate the activity of certain receptors and ion channels. Finally, 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to have potential as an anti-cancer agent, as well as an anti-inflammatory and analgesic drug.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole for use in lab experiments include its low cost and easy synthesis, as well as its potential to interact with proteins and enzymes, and to modulate the activity of certain receptors and ion channels. Additionally, 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has potential as an anti-cancer agent, as well as an anti-inflammatory and analgesic drug. The main limitation of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole for use in lab experiments is its lack of full understanding of its exact mechanism of action.
Orientations Futures
For the study of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole include further research into its exact mechanism of action, as well as its potential as an anti-cancer agent, anti-inflammatory, and analgesic drug. Additionally, further research into its potential to interact with proteins and enzymes, and to modulate the activity of certain receptors and ion channels should be conducted. Finally, further research into the potential applications of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole in the fields of biochemistry, physiology, and medicinal chemistry should be conducted.
Méthodes De Synthèse
The synthesis of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole can be achieved via the reaction of 2-bromo-4-fluorophenyl isocyanide and trifluoromethyl isocyanide in the presence of a base such as sodium carbonate or potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is generally carried out at room temperature and takes about an hour to complete.
Applications De Recherche Scientifique
5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has been studied for its potential use as a research tool in the fields of biochemistry, physiology, and medicinal chemistry. In biochemistry, 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has been studied for its ability to interact with proteins and enzymes, as well as its ability to inhibit certain enzymes. In physiology, 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has been studied for its potential to modulate the activity of certain receptors and ion channels. In medicinal chemistry, 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has been studied for its potential as an anti-cancer agent, as well as its potential to act as an anti-inflammatory and analgesic drug.
Propriétés
IUPAC Name |
3-(2-bromo-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF4N2/c11-7-3-5(12)1-2-6(7)8-4-9(17-16-8)10(13,14)15/h1-4H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPMWHIJFTWTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C2=NNC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine](/img/structure/B6301653.png)
![3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6301664.png)
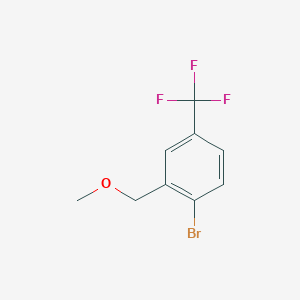
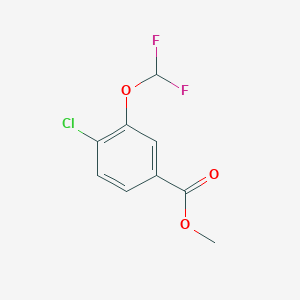
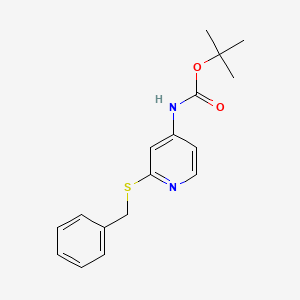
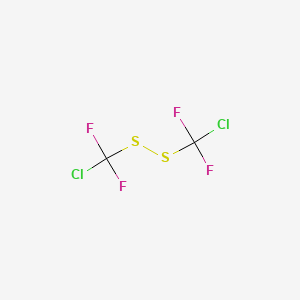
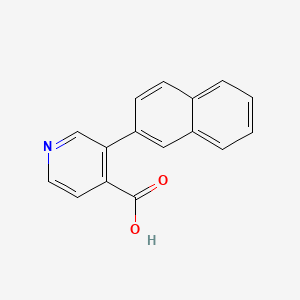






![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)